1-(Aminomethyl)-3-chloronaphthalene
Description
1-(Aminomethyl)-3-chloronaphthalene is a substituted naphthalene derivative featuring a chlorinated aromatic ring and an aminomethyl (-CH2NH2) functional group at the 1- and 3-positions, respectively. The aminomethyl group introduces polarity and basicity, while the chlorine atom at the 3-position contributes to steric and electronic effects, influencing reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C11H10ClN |
|---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
(3-chloronaphthalen-1-yl)methanamine |
InChI |
InChI=1S/C11H10ClN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H,7,13H2 |
InChI Key |
ARMDUXNLEDBEMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2CN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Key structural analogues include:
Key Observations :
- Polarity: The aminomethyl group in 1-(Aminomethyl)-3-chloronaphthalene likely increases polarity compared to methyl or chloro substituents, improving aqueous solubility relative to 1-chloro-3-methylnaphthalene .
- Reactivity : The -CH2NH2 group may participate in nucleophilic reactions or hydrogen bonding, contrasting with the inertness of 1-chloronaphthalene .
- Steric Effects : The 3-chloro substituent may induce steric hindrance, reducing reaction rates at the adjacent positions compared to 1-chloro-6-(chloromethyl)naphthalene .
Physicochemical Properties
Data from and provide benchmarks for chlorinated naphthalenes:
| Compound | Boiling Point (°C) | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| 1-Chloronaphthalene | 265 | -2 | 3.78 |
| 2-Chloronaphthalene | 256 | 56 | 3.82 |
| 1-Chloro-3-methylnaphthalene | Not reported | Not reported | ~4.1 (estimated) |
| This compound | ~280 (estimated) | 80–100 (estimated) | ~2.5 (estimated) |
Notes:
- The aminomethyl group reduces hydrophobicity (lower LogP) compared to methyl or chloro analogues, aligning with trends seen in 1-amino-4-chloronaphthalene .
- Higher melting points are expected due to hydrogen bonding from the -NH2 group.
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